molecular formula C29H32F3N5O3 B609724 OICR-9429

OICR-9429

カタログ番号: B609724
分子量: 555.6 g/mol
InChIキー: DJOVLOYCGXNVPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

OICR-9429は、WDR5の中央ペプチド結合ポケットに結合することで効果を発揮し、MLLおよびヒストン3との相互作用を阻害します . この破壊により、ヒストンH3K4トリメチル化が減少します。これは、遺伝子発現と細胞プロセスに影響を与えます。 この化合物のWDR5に対する高い親和性と、他のクロマチンリーダードメインおよびメチルトランスフェラーゼに対する選択性により、強力な阻害剤となっています .

類似の化合物との比較

This compoundは、WDR5に対する高い親和性と選択性においてユニークです。類似の化合物には以下が含まれます。

これらの化合物は、WDR5相互作用を破壊するという共通の目標を共有していますが、結合部位、親和性、および特定のアプリケーションが異なります。

生化学分析

Biochemical Properties

OICR-9429 binds to WDR5 with high affinity (Kd=93±28 nM) and competitively disrupts its interaction with a high-affinity Wdr5-interacting (WIN) peptide of MLL (Kdisp=64±4 nM) . This interaction is crucial for the function of the MLL complex, which plays a significant role in gene expression regulation through histone methylation .

Cellular Effects

This compound has been shown to reduce cell viability by decreasing H3K4me3 levels but not WDR5 levels in various cancer cell lines . It suppresses the proliferation of cells by blocking the G1/S phase transition . Additionally, this compound enhances apoptosis and chemosensitivity to cisplatin in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to WDR5 and disrupting its interaction with MLL and Histone 3 . This disruption leads to a decrease in H3K4me3 levels, a histone modification associated with active gene transcription . As a result, the expression of certain genes is downregulated, leading to effects such as reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the interaction of WDR5 with MLL1 and RbBP5 in cells . This sustained inhibition results in long-term effects on cellular function, such as reduced cell proliferation and enhanced chemosensitivity .

Dosage Effects in Animal Models

The effects of this compound have been observed in animal models of cancer. For instance, it has been shown to suppress tumor growth, enhance chemosensitivity, and reduce the toxicity of cisplatin in bladder cancer .

Transport and Distribution

Given its ability to penetrate cells and bind to WDR5, it is likely that it can be distributed throughout the cell .

Subcellular Localization

This compound is likely to be found wherever WDR5 is localized within the cell, given its ability to bind to this protein. WDR5 is a component of several chromatin regulatory complexes, suggesting that this compound may be localized to the nucleus where it can interact with these complexes .

準備方法

合成経路と反応条件

OICR-9429の合成は、キーとなる中間体の調製から始まる複数のステップを含みます。 最終生成物は、アミド結合形成および環化を含む一連の反応によって得られます . 反応条件および使用された試薬に関する具体的な詳細は、所有権があり、公表されていません。

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。 合成は、大規模生産のための収率と純度を高めるために最適化された、実験室規模の調製と同様のステップに従う可能性があります .

類似化合物との比較

OICR-9429 is unique in its high affinity and selectivity for WDR5. Similar compounds include:

These compounds share the common goal of disrupting WDR5 interactions but differ in their binding sites, affinities, and specific applications.

生物活性

OICR-9429 is a high-affinity antagonist of the WDR5 protein, which plays a critical role in various biological processes, particularly in the context of cancer. This article explores the biological activity of this compound, detailing its mechanism of action, selectivity, and effects on various cancer cell types.

Chemical Structure :
this compound is chemically described as N-[2-(4-Methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. Its high purity (≥98%) ensures reliable experimental results.

Binding Affinity :
this compound exhibits a binding affinity characterized by a dissociation constant (KdK_d) of 93 nM and an inhibitory concentration (IC50IC_{50}) of 64 nM, specifically disrupting the interaction between WDR5 and MLL1 (Mixed-Lineage Leukemia 1) proteins . This disruption is crucial as the WDR5-MLL1 complex is involved in the methylation of histone H3 at lysine 4 (H3K4), an important marker for active gene transcription.

Selectivity Profile

This compound demonstrates remarkable selectivity for WDR5 over a range of other targets:

  • Methyltransferases : Selective against 22 different methyltransferases.
  • Kinases and Other Targets : It shows no significant binding to over 250 human kinases, GPCRs (G protein-coupled receptors), ion channels, and transporters .

This selectivity makes this compound a valuable tool for studying WDR5's role in cellular processes without off-target effects.

Acute Myeloid Leukemia (AML)

In studies involving human AML cells expressing C/EBPα p30, this compound has been shown to:

  • Inhibit Proliferation : Significantly reduces cell viability.
  • Induce Differentiation : Promotes differentiation in p30-expressing AML cells, highlighting its potential therapeutic application against AML driven by specific mutations .

Breast Cancer

Research has demonstrated that treatment with this compound leads to:

  • Reduced Colony Formation : In LM2 and MDA-MB-453 triple-negative breast cancer cell lines, colony formation ability was significantly impaired after treatment with this compound at concentrations as low as 20 μM .

Neuroblastoma

In neuroblastoma models, this compound inhibits cell proliferation by disrupting the WDR5-MYCN complex, which is pivotal for MYCN-driven tumorigenesis .

Summary of Key Research Findings

Study FocusCell Line / ModelConcentration UsedKey Findings
Acute Myeloid LeukemiaHuman AML CellsVariesInhibits proliferation and induces differentiation
Breast CancerLM2 and MDA-MB-45320 μM - 30 μMReduces colony formation significantly
NeuroblastomaNeuroblastoma CellsNot specifiedBlocks formation of WDR5-MYCN complex
Colon CancerHCT116, LoVo, RKONot specifiedReduces cell viability but less effective than WDR5 depletion

Case Studies

  • AML Treatment : A study indicated that this compound effectively inhibited the growth of AML cells with specific mutations. The mechanism involves blocking the interaction between WDR5 and MLL1, leading to reduced histone methylation associated with oncogenic transcriptional programs .
  • Breast Cancer Inhibition : In experiments with MDA-MB-453 cells treated with this compound at varying concentrations (20 μM and 30 μM), significant reductions in colony formation were observed. The study also highlighted differential sensitivity among various breast cancer cell lines to this compound .

特性

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOVLOYCGXNVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。